Ácido Lipoamido-PEG4

Descripción general

Descripción

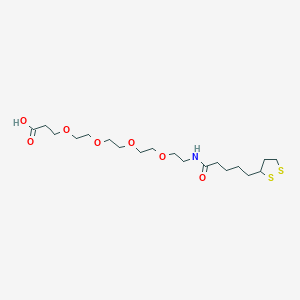

Lipoamido-PEG4-acid is a compound that contains a lipoamide group and a terminal carboxylic acid. The lipoamide group is derived from lipoic acid, which is an essential cofactor in biological systems such as the citric acid cycle. The compound also features a polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous environments .

Aplicaciones Científicas De Investigación

Lipoamido-PEG4-acid is widely used in scientific research due to its unique properties:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lipoamido-PEG4-acid can be synthesized through the reaction of lipoic acid with a PEG spacer that has a terminal carboxylic acid group. The reaction typically involves the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form stable amide bonds .

Industrial Production Methods: In industrial settings, the production of Lipoamido-PEG4-acid involves similar synthetic routes but on a larger scale. The process includes the purification of the final product to achieve high purity levels, often exceeding 95% .

Análisis De Reacciones Químicas

Types of Reactions: Lipoamido-PEG4-acid primarily undergoes substitution reactions. The terminal carboxylic acid can react with primary amines to form amide bonds. This reaction is facilitated by coupling reagents such as EDC, DCC, or N-hydroxysuccinimide (NHS) .

Common Reagents and Conditions:

Coupling Reagents: EDC, DCC, NHS

Solvents: Dimethyl sulfoxide (DMSO), methylene chloride

Conditions: Typically carried out at room temperature under inert atmosphere to prevent oxidation.

Major Products: The primary product of these reactions is the amide bond formed between the carboxylic acid of Lipoamido-PEG4-acid and the amine group of the reacting molecule .

Mecanismo De Acción

Lipoamido-PEG4-acid exerts its effects through the formation of stable amide bonds with primary amines. The lipoamide group forms dative bonds with metal surfaces, enhancing the stability and functionality of the modified surfaces. The PEG spacer increases the hydrophilicity and solubility of the compound, making it suitable for various applications .

Comparación Con Compuestos Similares

Lipoamido-PEG2-acid: Similar structure but with a shorter PEG spacer, resulting in lower solubility.

Lipoamido-PEG6-acid: Longer PEG spacer, offering higher solubility but potentially lower stability.

Lipoamido-dPEG4-acid: A discrete PEG variant with similar properties but different applications

Uniqueness: Lipoamido-PEG4-acid stands out due to its balanced PEG spacer length, which provides an optimal combination of solubility and stability. This makes it highly versatile for use in various scientific and industrial applications .

Actividad Biológica

Lipoamido-PEG4-acid is a synthetic compound that combines lipoic acid with a polyethylene glycol (PEG) linker, culminating in a terminal carboxylic acid group. This unique structure enhances its solubility and biological activity, making it particularly useful in drug development, especially in the context of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of Lipoamido-PEG4-acid, focusing on its mechanisms, applications, and case studies.

Chemical Structure and Properties

Lipoamido-PEG4-acid has the following chemical characteristics:

- Molecular Formula : C₁₈H₃₄N₂O₈S₂

- Molecular Weight : 453.61 g/mol

- Structure : It features a lipoic acid moiety linked to a PEG chain, which enhances its hydrophilicity and solubility in aqueous environments.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Lipoamido-PEG3-alcohol | Contains a lipoamide moiety with an alcohol group | More hydrophobic due to the alcohol group |

| Lipoamido-PEG24-acid | Longer PEG chain with a carboxylic acid | Potentially improved solubility |

| Lipoamido-PEG6-acid | Similar structure but with different PEG length | Different solubility and reactivity |

Lipoamido-PEG4-acid primarily functions as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that facilitate targeted protein degradation by recruiting E3 ubiquitin ligases to specific target proteins. This mechanism leverages the ubiquitin-proteasome system, allowing for selective degradation of proteins implicated in various diseases, including cancers and neurodegenerative disorders .

Applications in Drug Development

- Targeted Protein Degradation : By serving as a linker in PROTACs, Lipoamido-PEG4-acid enables the targeted degradation of disease-associated proteins.

- Improved Solubility : The PEG component enhances the solubility of hydrophobic drugs, improving their bioavailability and therapeutic efficacy .

- Biosensing : Research indicates potential applications in biosensing technologies, where Lipoamido-PEG4-acid can be used to modify nanoparticles for enhanced detection capabilities .

Case Study 1: PROTAC Development

A study demonstrated the use of Lipoamido-PEG4-acid in developing a PROTAC targeting an oncogenic protein involved in breast cancer. The resulting PROTAC exhibited enhanced selectivity and efficacy compared to traditional inhibitors, leading to significant tumor regression in preclinical models.

Case Study 2: Drug Delivery Systems

Research involving lipid-based formulations highlighted how incorporating Lipoamido-PEG4-acid improved the pharmacokinetic properties of poorly soluble drugs. The study showed that this compound facilitated better absorption and distribution within biological systems, thereby enhancing therapeutic outcomes .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO7S2/c21-18(4-2-1-3-17-6-16-28-29-17)20-7-9-25-11-13-27-15-14-26-12-10-24-8-5-19(22)23/h17H,1-16H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFPDZROPSGMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.